molecular formula C13H16F4N2O2 B7016905 2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide

2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide

Cat. No.: B7016905
M. Wt: 308.27 g/mol
InChI Key: RVSGQOWGELXGEI-UHFFFAOYSA-N
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Description

2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of four fluorine atoms on the benzene ring and a complex amide side chain. Fluorinated compounds are often of interest in various fields of research due to their unique chemical properties, such as increased stability and lipophilicity.

Preparation Methods

The synthesis of 2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Amide Formation: The amide bond is formed by reacting the fluorinated benzene derivative with an amine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

    Side Chain Modification: The side chain is introduced through nucleophilic substitution reactions, where the hydroxyethyl and methylamino groups are added to the amide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes, due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. The hydroxyethyl and methylamino groups can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar compounds to 2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide include other fluorinated benzamides and amides with different substituents. For example:

    4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide: Similar structure but with an azido group instead of the hydroxyethyl and methylamino groups.

    2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: A fluorinated terphenyl derivative with similar fluorination but different side chains.

The uniqueness of this compound lies in its specific combination of fluorine atoms and the hydroxyethyl and methylamino side chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,5-tetrafluoro-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2O2/c1-18(5-6-20)3-4-19(2)13(21)8-7-9(14)11(16)12(17)10(8)15/h7,20H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSGQOWGELXGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=O)C1=CC(=C(C(=C1F)F)F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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